2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide
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Overview
Description
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo-thiazin ring system with a fluorine atom and a methoxy-propanyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo-thiazin ring: This can be achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur-containing reagents.
Introduction of the fluorine atom: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the methoxy-propanyl group: This step involves nucleophilic substitution reactions using methoxy-propyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom or the methoxy-propanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide involves its interaction with specific molecular targets. The fluorine atom and the dibenzo-thiazin ring system play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methoxy-propanyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid
- 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide stands out due to the presence of the methoxy-propanyl group, which may confer unique properties such as improved solubility and enhanced biological activity
Properties
Molecular Formula |
C18H19FN2O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C18H19FN2O4S/c1-12(11-25-2)20-18(22)10-21-16-8-7-13(19)9-15(16)14-5-3-4-6-17(14)26(21,23)24/h3-9,12H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
UBXZFAAGIOXEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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